2-(3-Methylbutoxy)ethan-1-ol
Overview
Description
2-(3-Methylbutoxy)ethan-1-ol is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used primarily as a solvent and an intermediate in chemical synthesis. The compound is known for its pleasant odor and is often utilized in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methylbutoxy)ethan-1-ol can be synthesized through the reaction of 3-methyl-1-butanol with ethylene oxide. The reaction typically occurs in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atmospheres .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous feeding of 3-methyl-1-butanol and ethylene oxide into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is obtained with high purity through fractional distillation .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Thionyl chloride in the presence of pyridine at 0-5°C.
Major Products Formed
Oxidation: 2-(3-Methylbutoxy)ethanal or 2-(3-Methylbutoxy)ethanoic acid.
Reduction: 2-(3-Methylbutoxy)ethane or 2-(3-Methylbutoxy)ethanol.
Substitution: 2-(3-Methylbutoxy)ethyl chloride or 2-(3-Methylbutoxy)ethyl bromide.
Scientific Research Applications
2-(3-Methylbutoxy)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the preparation of biological samples for analysis and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutoxy)ethan-1-ol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylbutoxy)ethan-1-ol
- 2-(3-Ethylbutoxy)ethan-1-ol
- 2-(3-Methylpentoxy)ethan-1-ol
Uniqueness
2-(3-Methylbutoxy)ethan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and greater solubility in organic solvents. These characteristics make it particularly suitable for use in applications requiring high thermal stability and solubility .
Properties
IUPAC Name |
2-(3-methylbutoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2)3-5-9-6-4-8/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHBYORVPVDWBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54405-20-8 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(3-methylbutyl)-ω-hydroxy- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-methylbutyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54405-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60335749 | |
Record name | Isoamyl cellosolve | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7521-79-1 | |
Record name | Isoamyl cellosolve | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methylbutoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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